molecular formula C18H32O5 B141049 Tetrathermic acid CAS No. 146369-87-1

Tetrathermic acid

Número de catálogo: B141049
Número CAS: 146369-87-1
Peso molecular: 328.4 g/mol
Clave InChI: FFTXYJMQKWFDRR-UXBLZVDNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetrathermic acid (2,3-dihydroxy-9,13-oxy-7-cis-octadecenoic acid) is a fatty acid derivative first identified in Tetrahymena thermophila as a hydrolysis product of tetrathermoyltaurine, a taurolipid compound . Structurally, it features a tetrahydrofuran-like oxy ring at positions 9 and 13, a cis double bond at position 7, and vicinal dihydroxy groups at positions 2 and 2. This unique combination of functional groups distinguishes it from other fatty acid derivatives. Tetrathermic acid is biologically significant due to its potent inhibitory effects on HL60 human lymphoma cells, demonstrating 88% growth suppression at 100 µg/ml . Its biosynthesis is linked to taurolipid pathways, where it serves as a precursor or intermediate in lipid metabolism .

Propiedades

Número CAS

146369-87-1

Fórmula molecular

C18H32O5

Peso molecular

328.4 g/mol

Nombre IUPAC

(E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoic acid

InChI

InChI=1S/C18H32O5/c1-2-3-5-9-14-11-8-12-15(23-14)10-6-4-7-13-16(19)17(20)18(21)22/h6,10,14-17,19-20H,2-5,7-9,11-13H2,1H3,(H,21,22)/b10-6+

Clave InChI

FFTXYJMQKWFDRR-UXBLZVDNSA-N

SMILES

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O

SMILES isomérico

CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)O)O)O

SMILES canónico

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O

Sinónimos

2,3-dihydroxy-9,13-oxy-7-octadecenoic
2,3-dihydroxy-9,13-oxy-7-trans-octadecenoic acid
tetrathermic acid

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Structural Features of Tetrathermic Acid and Related Compounds

Compound Molecular Formula Key Functional Groups Core Structure Source
Tetrathermic acid C₁₈H₃₂O₅ 2,3-dihydroxy, 9,13-oxy ring, 7-cis double bond Oxidized fatty acid Tetrahymena thermophila
Pentahydroxystearic acid (Taurolipid C) C₁₈H₃₆O₇ Five hydroxyl groups, linear chain Polyhydroxy fatty acid Tetrahymena thermophila
Lipotaurine C₂₀H₄₁NO₆S Sulfonic acid, hydroxylated amide Fatty acid-amide conjugate Taurolipid biosynthetic intermediate
3-Acyltetramic acids Variable Pyrrolidine-2,4-dione core, acyl substituents Tetramic acid Synthetic/Natural sources

Key Observations :

  • Tetrathermic acid’s 9,13-oxy ring is absent in pentahydroxystearic acid and lipotaurine, which instead prioritize hydroxylation or sulfonic acid groups.
  • Unlike tetramic acids (pyrrolidine-2,4-dione core), tetrathermic acid retains a fatty acid backbone, emphasizing divergent biosynthetic origins .

Key Observations :

  • Tetrathermic acid’s cytotoxic activity against HL60 cells is unparalleled among taurolipid derivatives, likely due to its oxy ring and dihydroxy motif .
  • Tetramic acids exhibit broader bioactivity (e.g., antimicrobial) but lack the fatty acid-derived membrane-targeting properties of tetrathermic acid .

Research Findings and Implications

  • Structural uniqueness drives bioactivity : The 9,13-oxy ring in tetrathermic acid is critical for its anti-cancer effects, as analogous compounds without this feature (e.g., pentahydroxystearic acid) show reduced potency .
  • Divergent applications : While tetramic acids are optimized for small-molecule interactions (e.g., enzyme inhibition), tetrathermic acid’s lipid-like structure suggests utility in membrane biology or drug delivery .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Tetrathermic acid, and how can researchers validate purity and structural integrity?

  • Methodological Answer : Tetrathermic acid synthesis typically involves multi-step condensation reactions under controlled anhydrous conditions. Key validation steps include:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm functional groups and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for reproducible studies) with a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF).
  • Elemental Analysis : Validate empirical formula with ≤0.3% deviation from theoretical values .

Q. How should researchers design baseline experiments to assess Tetrathermic acid’s thermodynamic stability?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to assess thermal decomposition thresholds.
  • Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere).
  • pH-Dependent Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 40°C for 14 days, analyzing residuals via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of Tetrathermic acid under varying solvent systems?

  • Methodological Answer :

  • Controlled Replication : Reproduce conflicting studies using identical solvent grades, concentrations, and temperature profiles.
  • Kinetic Modeling : Apply the Arrhenius equation to compare activation energies (EaE_a) across studies. Discrepancies >10 kJ/mol suggest methodological differences (e.g., impurity interference, calibration errors).
  • In-Situ Spectroscopy : Use FTIR or Raman to track intermediate formation in real-time, identifying solvent-specific side reactions .

Q. What strategies are effective for integrating computational and experimental data to predict Tetrathermic acid’s reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometries (B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Experimental Validation : Compare computational predictions with kinetic isotope effects (KIE) or substituent-tuning experiments.
  • Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to quantify agreement between computed and observed reaction barriers .

Q. How should researchers address batch-to-batch variability in Tetrathermic acid’s biological assay performance?

  • Methodological Answer :

  • Enhanced Quality Control : Request peptide content analysis, residual solvent testing, and endotoxin profiling for each batch.
  • Normalization Protocols : Adjust concentrations based on quantitative NMR or UV-Vis absorbance to account for salt/water content variations.
  • Blinded Replication : Perform assays across independent labs using pre-mixed aliquots to isolate compound variability from technical noise .

Data Analysis and Reporting

Q. What are the best practices for documenting conflicting spectral data in Tetrathermic acid studies?

  • Methodological Answer :

  • Supplementary Materials : Provide raw NMR/HPLC chromatograms in accessible formats (e.g., .jdx, .cdf) with annotated peaks.
  • Comparative Tables : Highlight discrepancies in chemical shifts or retention times across studies, noting instrumental parameters (e.g., magnetic field strength, column lot).
  • Error Analysis : Report confidence intervals for replicate measurements and use Grubbs’ test to identify outliers .

Q. How can researchers optimize multi-technique characterization workflows for Tetrathermic acid derivatives?

  • Methodological Answer :

  • Sequential Workflow :
StepTechniquePurpose
1LC-MSPurity check
2X-ray crystallographyAbsolute configuration
3ITCBinding affinity
  • Cross-Validation : Use principal component analysis (PCA) to correlate spectral, thermal, and crystallographic data .

Ethics and Reproducibility

Q. What ethical guidelines apply when reproducing published Tetrathermic acid protocols with modifications?

  • Methodological Answer :

  • Transparency : Clearly document deviations from original methods (e.g., solvent substitutions, scaled-down reactions) in the "Experimental" section.
  • Citation Integrity : Acknowledge foundational protocols while distinguishing novel contributions.
  • Data Sharing : Deposit raw data in repositories like Zenodo or Figshare with DOIs for public access .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.